molecular formula C13H23BO4Si B1292860 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid CAS No. 900152-53-6

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

Cat. No. B1292860
CAS RN: 900152-53-6
M. Wt: 282.22 g/mol
InChI Key: YENCFJOVWUOWKV-UHFFFAOYSA-N
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Description

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a technical grade compound with a linear formula of C6H4OSi(CH3)2C(CH3)3B(OH)2 . It has a molecular weight of 252.19 and its IUPAC name is {3-[(tert-butyldimethylsilyl)oxy]phenyl}boronic acid . It is generally described as containing varying amounts of anhydride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)Si(C)Oc1cccc(c1)B(O)O . This indicates that the compound contains a phenylboronic acid group (B(O)O) attached to a tert-butyldimethylsilyloxy group (CC©©Si©O) via a phenyl ring .


Physical And Chemical Properties Analysis

This compound is an off-white powder with a melting point of 86-91 °C . It is soluble in methanol . The compound’s density is predicted to be 1.01±0.1 g/cm3 .

Scientific Research Applications

  • Supramolecular Assemblies

    • Phenylboronic acids, including 4-methoxyphenylboronic acids, have been used in designing and synthesizing supramolecular assemblies. These assemblies are formed due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, indicating a potential application in molecular engineering and design (Pedireddi & Seethalekshmi, 2004).
  • Synthesis of β-Lactam Antibiotics

    • A practical synthesis method involves using (R)-3-(t-butyldimethylsilyloxy)butyric acid chloride to produce a key intermediate for β-lactam antibiotics, showcasing its role in antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).
  • Diagnostic and Pharmacokinetic Studies

    • Tert-butyldimethylsilyl derivatives, a group that includes 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, are used in capillary gas chromatography for diagnostic and follow-up of patients with functional tumors and in pharmacokinetic studies of aromatic amino acids (Muskiet, Stratingh, Stob, & Wolthers, 1981).
  • Proton Exchange Membranes in Fuel Cells

    • In fuel cell applications, 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid derivatives can be part of polymers used as proton exchange membranes. These membranes exhibit high proton conductivity, crucial for efficient fuel cell operation (Kim, Robertson, & Guiver, 2008).
  • Fluorescence Quenching Studies

    • The compound has been studied for its fluorescence quenching properties, which are significant in understanding molecular interactions and dynamics in various chemical and biological systems (Geethanjali, Nagaraja, & Melavanki, 2015).
  • Chiral Prostanoid Intermediates Synthesis

    • It's used in the synthesis of chiral prostanoid intermediates, indicating its significance in the creation of complex molecules for pharmaceutical applications (Gill & Rickards, 1981).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the reactivity of boronic acids is known to be influenced by pH, with higher reactivity observed under slightly acidic conditions.

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical advice .

properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENCFJOVWUOWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648954
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

CAS RN

900152-53-6
Record name B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methoxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900152-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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